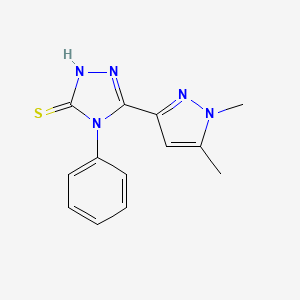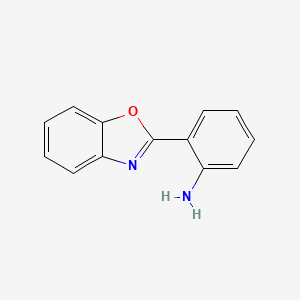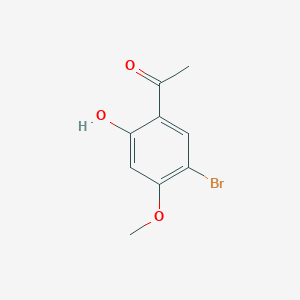![molecular formula C28H28N4O4 B1230227 [4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
- A study by Abbasi et al. (2019) involved the synthesis of similar compounds, with a focus on their potential as therapeutic agents. They synthesized a series of compounds related in structure and evaluated them for inhibitory activity against α-glucosidase enzyme, showing considerable activity, which suggests potential applications in managing diabetes or related disorders Abbasi et al., 2019.
Spectroscopic Properties and Solvent Effects
- Research by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of compounds structurally similar to the query molecule. The study highlighted how the solvent's polarity and hydrogen-bonding abilities can affect these properties, which is crucial for applications in fluorescent probes or materials science Al-Ansari, 2016.
Anticancer Applications
- Perreault et al. (2017) investigated a derivative closely related to the queried compound for its potential in treating breast cancer. The study found that the compound exhibited potent cytotoxic activity in breast cancer cell culture and effectively blocked tumor growth in a mouse model, indicating its promise as an anticancer agent Perreault et al., 2017.
Molecular Interaction Studies
- A molecular interaction study conducted by Shim et al. (2002) on a related antagonist compound provided insights into the binding interactions with CB1 cannabinoid receptors. Such studies are vital for drug design and understanding receptor-ligand interactions Shim et al., 2002.
Antimicrobial Activity
- Patel et al. (2011) synthesized new pyridine derivatives, including compounds similar to the queried molecule, and evaluated their antimicrobial activity. Their findings provide a basis for developing new antimicrobial agents Patel et al., 2011.
Thermochemical Studies
- Dunstan (2003) conducted thermochemical studies on adducts of tin(IV) chloride with heterocyclic bases, including compounds related to the query. Such studies are essential for understanding the thermodynamics of molecular interactions, which is crucial in materials science and catalysis Dunstan, 2003.
In Silico and Enzyme Inhibitory Studies
- Hussain et al. (2017) synthesized derivatives and conducted in silico studies, revealing significant enzyme inhibitory activity. These studies are pivotal for discovering new drugs and understanding their mode of action Hussain et al., 2017.
Propriétés
Nom du produit |
[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone |
|---|---|
Formule moléculaire |
C28H28N4O4 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(4-pyridin-2-ylpiperazin-1-yl)-[2-(3,4,5-trimethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C28H28N4O4/c1-34-24-16-19(17-25(35-2)27(24)36-3)23-18-21(20-8-4-5-9-22(20)30-23)28(33)32-14-12-31(13-15-32)26-10-6-7-11-29-26/h4-11,16-18H,12-15H2,1-3H3 |
Clé InChI |
KYEGRIRKYLGVNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)
![3-(2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol](/img/structure/B1230146.png)
![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)
![4-[[7-[4-[Diethyl(methyl)ammonio]butoxy]-9-oxo-2-fluorenyl]oxy]butyl-diethyl-methylammonium](/img/structure/B1230151.png)

![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)
![11-imino-2-phenylhexahydro-2H-9a,4-(epoxymethano)cyclohepta[b]pyran-3,3,4-tricarbonitrile](/img/structure/B1230154.png)
![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)


![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)

